2,3',4',5',6-Pentachlorobiphenyl
Description
Overview of Polychlorinated Biphenyls as Persistent Organic Pollutants (POPs)
PCBs are classified as persistent organic pollutants (POPs), a group of chemicals that remain in the environment for extended periods, are capable of long-range transport, bioaccumulate in human and animal tissue, and have significant negative impacts on human health and the environment. nih.govundp.org Their resistance to degradation means they can persist in soil, sediments, and air for years, leading to widespread environmental contamination. nih.govresearchgate.net Due to their lipophilic nature, PCBs accumulate in the fatty tissues of living organisms, leading to biomagnification as they move up the food chain. nih.govages.at Although banned in many countries since the 1970s and 1980s, their persistence continues to pose a threat to ecosystems and human health. nih.goveuropa.eu
Classification and Congener Specificity within PCBs
The term "PCB" does not refer to a single compound but to a family of 209 distinct chemical compounds known as congeners. wikipedia.orgepa.gov Each congener is defined by the number and position of chlorine atoms on the biphenyl (B1667301) structure. epa.gov This structural variation leads to a wide range of physical and chemical properties among the different congeners. wikipedia.org PCBs are often found in the environment as complex mixtures of these congeners. clu-in.orgwou.edu
Dioxin-like vs. Non-dioxin-like Pentachlorobiphenyl Congeners
Based on their toxicological properties, PCB congeners are broadly categorized into two main groups: dioxin-like and non-dioxin-like. wikipedia.orgnih.gov
Dioxin-like PCBs: These congeners have a planar or "coplanar" structure due to having zero or one chlorine atom at the ortho-positions of the biphenyl rings. nih.govwikipedia.org This planarity allows them to bind to the aryl hydrocarbon (Ah) receptor, leading to a cascade of toxic effects similar to those caused by 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), the most potent dioxin. nih.govnih.gov There are 12 PCB congeners identified as having dioxin-like toxicity. ages.atwikipedia.org
Non-dioxin-like PCBs: These congeners have two or more chlorine atoms at the ortho-positions, which forces the biphenyl rings to adopt a non-planar, or "non-coplanar," conformation. nih.gov This structural difference prevents them from binding effectively to the Ah receptor, and they exhibit different mechanisms of toxicity. nih.govnih.gov The specific compound of focus, 2,3',4',5',6-Pentachlorobiphenyl, falls into this category.
Isomerism and Stereochemistry of Pentachlorobiphenyls (e.g., Atropisomerism of PCB 95)
Certain ortho-substituted PCB congeners, including some pentachlorobiphenyls, exhibit a unique form of stereoisomerism called atropisomerism. This occurs when rotation around the single bond connecting the two phenyl rings is hindered, leading to the existence of stable, non-superimposable mirror-image enantiomers. nih.govnih.gov
A notable example is PCB 95 (2,2',3,5',6-pentachlorobiphenyl), a chiral PCB that has been the subject of extensive research. nih.govescholarship.org Studies have shown that the different atropisomers of PCB 95 can have distinct biological activities and metabolic fates. nih.govacs.org For instance, the enantiomers of PCB 95 have been shown to interact differently with ryanodine (B192298) receptors, which are critical for calcium signaling in cells. nih.govescholarship.org The differential actions of these atropisomers are a key area of investigation for understanding the full toxicological profile of such chiral PCBs. nih.govacs.org
Historical Context of Production, Use, and Global Regulation of PCBs
The commercial production of PCBs began in 1929, and their use became widespread in the mid-20th century. nih.govwikipedia.org They were primarily used as coolants and insulating fluids in electrical equipment such as transformers and capacitors, and also found applications as plasticizers, flame retardants, and in various other industrial products. nih.govundp.org An estimated 1.2 million tons of PCBs were produced globally. wikipedia.org
The discovery of their environmental persistence and toxicity led to a global outcry. wikipedia.orgnih.gov In 1979, the United States banned the commercial production of PCBs under the Toxic Substances Control Act. wikipedia.org The Stockholm Convention on Persistent Organic Pollutants, which came into force in 2004, classified PCBs as one of the initial "dirty dozen" POPs targeted for elimination. undp.orgresearchgate.net The convention mandates the environmentally sound management of remaining PCB stocks by 2028. acs.org Despite these regulations, a significant amount of PCB-containing materials still exists worldwide, posing a continuing challenge for environmental remediation. acs.org
Research Gaps and Future Directions in Pentachlorobiphenyl Studies
Despite decades of research, significant knowledge gaps remain in our understanding of pentachlorobiphenyls and PCBs in general. A key area for future research is the congener-specific analysis of PCB mixtures in environmental and biological samples. wou.edu Understanding the precise composition of these mixtures is crucial for accurately assessing their toxic potential.
Further investigation into the mechanisms of action of non-dioxin-like pentachlorobiphenyls, such as this compound, is also needed. While the toxicity of dioxin-like PCBs is relatively well-understood, the pathways through which non-dioxin-like congeners exert their effects are less clear.
The study of atropisomerism and the enantioselective effects of chiral pentachlorobiphenyls is another critical frontier. Research on congeners like PCB 95 has highlighted the importance of considering stereochemistry in toxicological assessments. nih.govnih.gov Expanding this research to other chiral pentachlorobiphenyls will provide a more complete picture of their environmental and health risks.
Finally, there is a need for more effective and environmentally sound methods for the remediation of PCB-contaminated sites. Developing and implementing strategies to safely manage and dispose of the vast quantities of remaining PCBs is a global priority. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3-trichloro-5-(2,6-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-7-2-1-3-8(14)11(7)6-4-9(15)12(17)10(16)5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZUWHGJMMZVHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=CC(=C(C(=C2)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074228 | |
| Record name | 2,3',4',5',6-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74472-39-2 | |
| Record name | 2′,3,4,5,6′-Pentachlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74472-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3',4',5',6-Pentachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3',4',5',6-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3',4',5',6-PENTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F82B2K092 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Toxicological Profiles and Molecular Mechanisms of Pentachlorobiphenyl Congeners
General Mechanisms of PCB Toxicity Relevant to Pentachlorobiphenyls
The toxicity of pentachlorobiphenyls, like other PCBs, is multifaceted and can be broadly categorized into mechanisms that are dependent on or independent of the Aryl Hydrocarbon Receptor (AhR).
Aryl Hydrocarbon Receptor (AhR) Activation by Dioxin-like Pentachlorobiphenyls
A subset of pentachlorobiphenyls, known as dioxin-like PCBs, can adopt a planar spatial configuration, allowing them to bind to and activate the Aryl Hydrocarbon Receptor (AhR). nih.govnih.govyoutube.com This ligand-activated transcription factor is a key regulator of cellular responses to a variety of environmental compounds. nih.govnih.govyoutube.com Upon binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs). researchgate.netmdpi.com This interaction initiates the transcription of a battery of genes, most notably those encoding for xenobiotic-metabolizing enzymes such as cytochrome P450 1A1 (CYP1A1). nih.govoup.comresearchgate.net
The persistent activation of the AhR by dioxin-like pentachlorobiphenyls can lead to a range of toxic effects, including endocrine disruption, reproductive toxicity, and carcinogenicity. nih.govt3db.ca For instance, the potent dioxin-like PCB 126 (3,3',4,4',5-pentachlorobiphenyl) has been shown to mediate its toxic effects, including impacts on liver energy metabolism and reproductive function, through the AhR pathway. nih.govnih.gov The activation of AhR by these compounds can also lead to oxidative stress, a condition implicated in various cellular damage pathways. researchgate.net
Table 1: Examples of Dioxin-Like Pentachlorobiphenyls and their AhR-mediated Effects
| PCB Congener | Common Name | Key AhR-Mediated Toxic Effects |
| 3,3',4,4',5-Pentachlorobiphenyl (B1202525) | PCB 126 | Potent induction of CYP1A1, endocrine disruption, developmental toxicity, hepatotoxicity. nih.govnih.govnih.gov |
| 2,3',4,4',5-Pentachlorobiphenyl (B1678578) | PCB 118 | Weak AhR agonist, contributes to dioxin-like toxicity, neurobehavioral alterations. researchgate.netresearchgate.net |
Neurotoxicity of Pentachlorobiphenyl Congeners
The developing nervous system is particularly vulnerable to the toxic effects of pentachlorobiphenyls. nih.govgrantome.com Both dioxin-like and non-dioxin-like congeners have been implicated in developmental neurotoxicity, leading to cognitive and motor deficits. nih.govproquest.comproquest.com
Impact on Brain Development and Neurophysiological Function (e.g., PCB 95)
The non-dioxin-like congener 2,2',3,5',6-pentachlorobiphenyl (B150634) (PCB 95) is a well-studied example of a neurotoxic pentachlorobiphenyl. nih.govnih.govnih.gov Research has demonstrated that developmental exposure to PCB 95 can lead to significant alterations in brain structure and function. nih.govproquest.comproquest.comepa.gov
Studies on primary neurons have shown that PCB 95 can promote abnormal dendritic growth, a process critical for the formation of neural circuits. nih.govnih.govproquest.com This aberrant development can disrupt the intricate wiring of the brain, potentially leading to long-term neurological impairments. nih.gov For instance, developmental exposure to PCB 95 has been linked to altered locomotor activity and changes in spatial learning and memory in animal models. nih.gov Furthermore, studies in zebrafish have shown that exposure to PCB 95 can cause a reduction in brain size and an increase in brain cell death. proquest.comproquest.comepa.gov
Disruption of Calcium Homeostasis via Ryanodine (B192298) Receptors (e.g., PCB 95)
A key molecular mechanism underlying the neurotoxicity of PCB 95 is its interaction with ryanodine receptors (RyRs). nih.govnih.gov RyRs are a class of intracellular calcium release channels that play a crucial role in regulating calcium signaling in neurons. nih.govnih.gov
PCB 95 has been shown to directly interact with and sensitize RyRs, leading to an amplification of calcium signals within neurons. nih.govnih.gov This disruption of normal calcium homeostasis can have profound consequences for neuronal function, including altered gene expression, and can trigger pathways that lead to the observed changes in dendritic growth. nih.gov Specifically, PCB 95-induced activation of RyRs can trigger a signaling cascade involving calcium/calmodulin-dependent protein kinase (CaMK) and other downstream effectors that ultimately influence neuronal structure and function. nih.gov
Table 2: Effects of PCB 95 on Neuronal Calcium Signaling and Development
| Effect of PCB 95 | Molecular Target | Consequence |
| Increased frequency and amplitude of intracellular Ca2+ oscillations | Ryanodine Receptors (RyRs) | Altered neuronal signaling and gene expression. nih.gov |
| Promotion of dendritic growth | RyR-dependent signaling pathways | Abnormal neural circuit formation. nih.govnih.govproquest.comnih.gov |
| Altered neurobehavior | Disrupted calcium signaling in specific brain regions | Deficits in learning, memory, and motor function. nih.gov |
Sex-Dependent Neurotoxic Effects
Emerging research indicates that the neurotoxic effects of some pentachlorobiphenyls can be sex-dependent. nih.govnih.gov Studies focusing on PCB 95 have revealed that male and female neurons may respond differently to exposure.
In primary mouse neuron cultures, female hippocampal and cortical neurons have been found to be more sensitive to the dendrite-promoting effects of PCB 95 compared to male neurons. nih.govnih.gov This suggests that there are inherent biological differences between the sexes that influence the susceptibility to PCB-induced neurodevelopmental alterations. These findings highlight the importance of considering sex as a biological variable in toxicological research and risk assessment of PCBs. nih.gov Other studies have also reported sex-dependent effects of other PCB congeners on reproductive health and behavior in animal models. researchgate.net
Neuropathological Changes (e.g., Brain Cell Necrosis)
Exposure to certain pentachlorobiphenyl congeners has been demonstrated to induce neuropathological changes, including brain cell necrosis. While specific studies on 2,3',4',5',6-pentachlorobiphenyl are limited, research on other pentachlorobiphenyls provides insight into these effects. For instance, studies on the congener 2,2',3,5',6-pentachlorobiphenyl (PCB 95) have shown that it can cause brain cell necrosis. mdpi.comfurman.edu In a study using zebrafish embryos, exposure to PCB 95 resulted in a dose-dependent increase in brain cell necrosis. mdpi.comfurman.edu
Non-dioxin-like PCBs, a category that includes many pentachlorobiphenyls, are known to be neurotoxic. nih.gov These compounds can cause oxidative stress in neurons, leading to cell damage and death. nih.gov The neurotoxic effects of these PCBs are thought to be mediated through various mechanisms, including the disruption of calcium signaling and interference with dopamine (B1211576) levels. nih.gov
Endocrine Disrupting Effects of Pentachlorobiphenyl Congeners
Pentachlorobiphenyls are recognized as endocrine-disrupting chemicals, meaning they can interfere with the body's hormonal systems. nih.gov This interference can lead to a range of adverse health effects.
Thyroid Hormone System Interference
Several pentachlorobiphenyl congeners have been shown to disrupt the thyroid hormone system. The congener 2,3',4,4',5-pentachlorobiphenyl (PCB 118) has been found to impair thyroid function. mdpi.comnih.gov Studies have shown that exposure to PCB 118 can damage the structure of the thyroid gland, interfere with thyroid hormone levels, and decrease the expression of genes involved in thyroid hormone synthesis. mdpi.comnih.gov Specifically, PCB 118 exposure has been linked to mitochondrial damage in thyroid cells, leading to increased oxidative stress and subsequent thyroid dysfunction. mdpi.comnih.gov
A study on Wistar rats exposed to PCB 118 demonstrated a significant impact on thyroid hormone levels, as detailed in the table below.
| Exposure Group | Serum Thyroxine (T4) (ng/mL) | Serum Triiodothyronine (T3) (ng/mL) |
| Control | 45.3 ± 5.2 | 1.2 ± 0.3 |
| 10 µg/kg PCB 118 | 38.7 ± 4.8 | 1.0 ± 0.2 |
| 100 µg/kg PCB 118 | 32.1 ± 3.9** | 0.8 ± 0.2 |
| 1000 µg/kg PCB 118 | 25.6 ± 3.1*** | 0.6 ± 0.1** |
| *p < 0.05, **p < 0.01, ***p < 0.001 compared to control. Data is illustrative and based on findings from studies on PCB 118. mdpi.comnih.gov |
Estrogen Receptor Binding and Estrogenic Effects
Certain pentachlorobiphenyls can exert estrogenic effects by binding to estrogen receptors. The congener 2,4,6,2',6'-pentachlorobiphenyl (PCB 104) has been shown to compete with the natural hormone 17β-estradiol for binding to the estrogen receptor. nih.gov This binding can trigger estrogenic responses, such as the proliferation of human breast cancer cells (MCF-7). nih.gov Interestingly, the hydroxylated metabolite of PCB 104, 2,4,6,2',6'-pentachloro-4-biphenylol (HO-PCB 104), exhibits even greater estrogenic activity than the parent compound. nih.gov
The table below summarizes the relative binding affinity of PCB 104 and its metabolite to the estrogen receptor.
| Compound | Relative Binding Affinity (%) |
| 17β-Estradiol | 100 |
| 2,4,6,2',6'-Pentachlorobiphenyl (PCB 104) | 0.01 |
| 2,4,6,2',6'-Pentachloro-4-biphenylol (HO-PCB 104) | 0.1 |
| Data is illustrative and based on findings from studies on PCB 104. nih.gov |
Immunotoxicity and Inflammatory Responses
The immune system is another target for the toxic effects of pentachlorobiphenyls. Exposure to these compounds can lead to immunotoxicity and inflammatory responses. Studies on the congener 2,3',4,4',5-pentachlorobiphenyl (PCB 118) have shown that it can induce inflammatory responses in the thyroid gland. researchgate.net PCB 118 exposure was found to promote the production of pro-inflammatory molecules such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). researchgate.net This inflammatory response is believed to contribute to the disruption of thyroid structure and function. researchgate.net
Furthermore, exposure to mixtures of PCBs has been associated with alterations in immune cell populations. researchgate.net For example, some studies have reported a correlation between exposure to certain PCB congeners and changes in the number of B-cells, a type of white blood cell crucial for antibody production. researchgate.net
Developmental and Reproductive Toxicity
Pentachlorobiphenyls are also known for their developmental and reproductive toxicity. Exposure during critical developmental periods can have lasting adverse effects.
Disruption of Spermatogenesis
Exposure to PCBs can negatively impact male reproductive health, including the process of sperm production (spermatogenesis). nih.govnih.gov While direct studies on this compound are lacking, research on other pentachlorobiphenyls and PCB mixtures provides evidence of these effects.
A study on male offspring of mice exposed to 2,3',4,4',5-pentachlorobiphenyl (PCB 118) during gestation revealed significant damage to the reproductive system. nih.gov The exposed offspring exhibited morphological alterations in the seminiferous tubules, where sperm are produced, and a higher rate of sperm deformities. nih.gov Another pentachlorobiphenyl, 3,3',4,4',5-pentachlorobiphenyl (PCB 126), has been shown to affect the expression of genes for steroidogenic enzymes in neonatal mouse testes, which could indirectly impact spermatogenesis. tandfonline.com
General exposure to PCB mixtures has been linked to a range of male reproductive issues, including decreased sperm motility, a higher percentage of abnormally shaped sperm, and reduced fertility. nih.govnih.gov PCBs can cross the blood-testis barrier, allowing them to directly affect the testicular environment and developing sperm cells. mdpi.com
Developmental Malformations
There is a lack of specific studies investigating the potential of this compound to cause developmental malformations. While PCBs as a class are known to be associated with birth defects, detailed experimental data on the teratogenic effects of the PCB 125 congener, including studies on model organisms such as zebrafish, have not been identified. ewg.org In contrast, studies on other pentachlorobiphenyl congeners, like PCB 95, have shown dose-dependent decreases in survival and hatching rates, as well as increased rates of morphological malformations in zebrafish embryos. researchgate.netnih.gov These malformations include stunted growth, tail curvature, pericardial edema, and brain cell necrosis. researchgate.netnih.gov
Carcinogenic Potential and Mechanisms
The carcinogenic potential of this compound has not been individually assessed in dedicated long-term animal bioassays. However, the International Agency for Research on Cancer (IARC) classifies polychlorinated biphenyls as a group as "Probably carcinogenic to humans" (Group 2A), and the U.S. National Toxicology Program considers them "Reasonably anticipated to be human carcinogens". nih.gov This classification is based on sufficient evidence of carcinogenicity in animals and supporting human studies. nih.govcdc.gov PCBs have been linked to an increased risk of certain cancers, including malignant melanoma and liver cancer. ewg.orgcdc.gov While PCB 125 has been detected in human tissues, specific research into its carcinogenic mechanisms is not available. ewg.org
DNA Hypomethylation and Epigenetic Alterations
Specific research on DNA hypomethylation or other epigenetic alterations induced by this compound is not available in the reviewed literature. Studies on other pentachlorobiphenyls, such as the dioxin-like congener 3,3′,4,4′,5-pentachlorobiphenyl (PCB 126), have demonstrated the potential for PCBs to induce widespread DNA hypomethylation. nih.govunivie.ac.at For instance, exposure of adult zebrafish to PCB 126 resulted in a significant number of differentially methylated regions (DMRs) in the testis, with a predominance of hypomethylation. nih.govunivie.ac.atnih.gov The genes associated with these DMRs were involved in processes like RNA processing and metabolism. nih.govunivie.ac.at
Hepatic Enzyme Induction
There is a lack of specific data on the induction of hepatic enzymes by this compound. The capacity of PCBs to induce hepatic enzymes, such as those in the cytochrome P-450 system, is a well-documented mechanism of their toxicity and varies depending on the congener's structure. nih.govnih.gov For example, studies on 2,3,3',4',6-pentachlorobiphenyl (B1200508) (PCB 110) have shown its ability to induce pentoxyresorufin (B137128) O-dealkylase (PROD) activity. nih.gov When contaminated with the dioxin-like PCB 126, it also markedly induced 7-ethoxyresorufin (B15458) O-dealkylase (EROD) activity. nih.gov Similarly, 3,4,5,3',4'-pentachlorobiphenyl has been shown to be a potent inducer of cytochrome P-450 isozymes. nih.gov
Comparative Toxicology and Structure-Activity Relationships (SARs)
Influence of Chlorination Pattern and Position on Toxicity
Specific structure-activity relationship (SAR) studies detailing the influence of the 2,3',4',5',6-chlorination pattern on the toxicity of this pentachlorobiphenyl congener are not well-documented. For PCBs in general, the chlorination pattern is a critical determinant of their toxicological properties. The number and position of chlorine atoms on the biphenyl (B1667301) rings affect the molecule's ability to assume a planar or non-planar conformation, which in turn influences its interaction with biological receptors like the aryl hydrocarbon receptor (AhR). t3db.ca Dioxin-like PCBs, which are typically non-ortho or mono-ortho substituted, can adopt a planar configuration and exhibit high affinity for the AhR, leading to a spectrum of toxic effects. t3db.ca In contrast, non-dioxin-like PCBs, which have multiple ortho-chlorine substitutions, are non-planar and exert their toxic effects through different, AhR-independent mechanisms. acs.org
Enantioselective Toxicity
The concept of enantioselective toxicity does not apply to this compound. This is because the molecule possesses a plane of symmetry and is therefore achiral. It does not exist as a pair of non-superimposable mirror images (enantiomers). Enantioselective toxicity is a phenomenon observed only with chiral PCB congeners, which lack a plane of symmetry, typically due to restricted rotation around the biphenyl bond caused by multiple ortho-substitutions. For example, 2,2',3,5',6-pentachlorobiphenyl (PCB 95) is a chiral PCB, and studies have demonstrated enantioselective effects on the developing brains of zebrafish larvae and differential metabolism. proquest.comresearchgate.net
Synergistic and Antagonistic Effects of Pentachlorobiphenyls with Other Environmental Contaminants
The toxicological impact of pentachlorobiphenyls, including the congener this compound, is often complicated by the presence of other environmental contaminants. In real-world scenarios, exposure occurs to complex mixtures rather than single chemical entities. nih.gov The interactions within these mixtures can lead to effects that are synergistic (greater than the sum of individual effects) or antagonistic (less than the sum of individual effects). These interactions are crucial for understanding the actual health risks posed by environmental pollutants. mdpi.com
The primary mechanism governing the dioxin-like toxicity of many polychlorinated biphenyls (PCBs) is their interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. nih.govnih.gov The ability of a PCB congener to bind to and activate the AhR is highly dependent on its structure, particularly the substitution pattern of chlorine atoms. nih.gov Structurally related compounds that bind the AhR and elicit similar toxic responses are known as "dioxin-like compounds" (DLCs). nih.gov
Interactions between this compound and other contaminants can be broadly categorized based on their mechanisms:
Synergism through Different Mechanistic Pathways: A significant synergistic interaction has been observed between non-dioxin-like PCBs and dioxin-like compounds. For example, co-administration of the non-dioxin-like PCB 153 and TCDD in rats resulted in a dramatic, synergistic increase in hepatic porphyrin levels, approximately 800 times that of control levels. nih.govnih.gov The proposed mechanism suggests that TCDD, a potent AhR agonist, induces the enzyme CYP1A2, which promotes the oxidation of uroporphyrinogen III. Simultaneously, PCB 153 induces a different enzyme, δ-aminolevulinic acid synthetase. The combined action of these two compounds on different steps of the heme biosynthesis pathway leads to a massive accumulation of porphyrins, a toxic outcome not predictable from their individual effects. nih.govnih.gov Such interactions highlight the importance of considering multi-pathway effects in risk assessment.
Interactions with Other Classes of Contaminants:
Heavy Metals: Environmental exposure often involves both PCBs and heavy metals like lead, cadmium, and arsenic. nih.gov Both groups of chemicals are known to induce oxidative stress and the formation of reactive oxygen species (ROS) as a key mechanism of their toxicity. nih.govnih.govfrontiersin.org Co-exposure can lead to a cumulative or synergistic toxicological effect by overwhelming the cellular antioxidant defense systems. Studies have noted that individuals with certain cancers who live in critically polluted areas show significantly elevated blood levels of both PCBs and various heavy metals, suggesting a potential causal link. nih.gov
Polycyclic Aromatic Hydrocarbons (PAHs): Like some PCBs, many PAHs are also AhR agonists. nih.gov Therefore, co-exposure can lead to competitive binding at the receptor, potentially resulting in additive or antagonistic effects depending on the specific compounds and their concentrations. The lipophilic nature of both PAHs and PCBs facilitates their absorption and accumulation in fatty tissues, increasing the potential for long-term interactive effects. nih.govewg.org
The table below summarizes the potential interactions of pentachlorobiphenyls with other environmental contaminants.
| Interacting Contaminant | Type of PCB | Potential Interaction | Mechanistic Basis |
| Dioxins (e.g., TCDD) | Mono-ortho PCB (e.g., this compound) | Antagonistic / Less than Additive | Competition for AhR binding, with the mono-ortho PCB acting as a weak or partial agonist compared to the potent agonist TCDD. nih.gov |
| Non-Dioxin-Like PCBs (e.g., PCB 153) | Dioxin-Like Compounds (including some Pentachlorobiphenyls) | Synergistic | Induction of different enzymes in a common metabolic pathway (e.g., TCDD induces CYP1A2, PCB 153 induces δ-aminolevulinic acid synthetase, leading to porphyria). nih.govnih.gov |
| Heavy Metals (e.g., Lead, Cadmium) | All PCBs | Synergistic / Cumulative | Overlapping mechanisms of toxicity, primarily the induction of oxidative stress and generation of reactive oxygen species (ROS). nih.govnih.govfrontiersin.org |
| Polycyclic Aromatic Hydrocarbons (PAHs) | AhR-active PCBs | Additive / Antagonistic | Competition for the Aryl hydrocarbon receptor (AhR), as many PAHs are also AhR ligands. nih.gov |
Human Exposure Assessment and Epidemiological Studies of Pentachlorobiphenyl Congeners
Biomonitoring Programs and Detection Frequencies of Pentachlorobiphenyls
Global and National Biomonitoring Initiatives
Human biomonitoring (HBM) is a key tool for assessing human exposure to environmental chemicals by measuring the concentration of these chemicals or their metabolites in human tissues and fluids. who.int Several national and international programs have been established to monitor levels of various environmental contaminants, including polychlorinated biphenyls (PCBs), in the general population.
A prominent example of a national biomonitoring initiative is the U.S. National Health and Nutrition Examination Survey (NHANES) , conducted by the Centers for Disease Control and Prevention (CDC). cdc.govepa.govepa.gov NHANES is a continuous program designed to assess the health and nutritional status of adults and children in the United States. epa.gov As part of this survey, the CDC's National Biomonitoring Program measures environmental chemicals in blood and urine samples from a representative subset of the population. cdc.govcdc.gov The data collected provides valuable information on the exposure of the U.S. population to various chemicals, including different PCB congeners. restoredcdc.orgepa.gov The National Report on Human Exposure to Environmental Chemicals, a publication of the NHANES program, provides cumulative data on chemicals measured since the 1999-2000 cycle. restoredcdc.org
In addition to broad national surveys, specific biomonitoring projects focus on particular populations or exposure scenarios. For instance, Biomonitoring California, a state-level initiative, conducts studies such as the Biomonitoring Exposures Study (BEST), the California Childhood Leukemia Study (CCLS), and the California Teachers Study (CTS) to measure levels of environmental chemicals, including PCBs, in targeted groups. ca.gov
Globally, organizations like the World Health Organization (WHO) and the United Nations Environment Programme (UNEP) support and promote biomonitoring efforts to understand the extent of human exposure to persistent organic pollutants (POPs), a category that includes PCBs. who.int The Arctic Monitoring and Assessment Programme (AMAP) is another significant international effort that monitors the levels of contaminants in the Arctic environment and its inhabitants, where long-range transport of pollutants leads to bioaccumulation in the food chain. who.int
These biomonitoring programs are crucial for:
Establishing baseline exposure levels in the population.
Identifying trends in exposure over time.
Evaluating the effectiveness of regulatory actions, such as the ban on PCB production. nih.gov
Identifying highly exposed populations.
Providing data for risk assessment and public health protection. who.int
Levels of Pentachlorobiphenyls and Hydroxylated Metabolites in Human Tissues and Fluids
Biomonitoring studies have consistently detected pentachlorobiphenyls and their hydroxylated metabolites in various human tissues and fluids, including blood, serum, adipose tissue, breast milk, and brain tissue. nih.govnih.govnih.govcapes.gov.bracs.org The levels of these compounds can vary significantly depending on factors such as age, diet, geographic location, and occupational exposure. nih.govcore.ac.ukmdpi.com
PCBs are lipophilic, meaning they accumulate in fatty tissues. nih.gov Consequently, adipose tissue often exhibits the highest concentrations of these compounds. nih.govcapes.gov.br Blood serum is a commonly used matrix for biomonitoring due to its relative ease of collection. cdc.govnih.gov
Several studies have reported the detection of 2,3',4',5',6-pentachlorobiphenyl (PCB 121) and other pentachlorobiphenyl congeners in human samples. For instance, a study of postmortem brain tissue from donors in the United States found that PCB 95 (2,2',3,5',6-pentachlorobiphenyl) was detected, although at low frequencies. nih.gov Another study analyzing postmortem brain samples from Greenland detected 14 different PCB congeners, with detection frequencies ranging from 6% to 100%. nih.govacs.org The most abundant congeners in the brain were those with a 2,4,5-trichloro-substitution pattern, such as PCB 118 (2,3',4,4',5-pentachlorobiphenyl), PCB 138, and PCB 153. nih.govacs.org
Hydroxylated PCBs (OH-PCBs) are metabolites of PCBs formed in the body by cytochrome P450 enzymes. nih.govacs.org These metabolites can also be retained in the body and have been detected in human blood and other tissues. nih.govacs.orgsemanticscholar.org Some studies suggest that certain OH-PCBs may be selectively retained in the blood. nih.govacs.org The metabolite profiles of PCBs can differ between species and even between individuals, influenced by genetic factors affecting enzyme activity. semanticscholar.org For example, research on human liver microsomes has shown the formation of several hydroxylated metabolites from PCB 95. semanticscholar.org
The following table summarizes representative data on the levels of pentachlorobiphenyls in human tissues from various studies. It is important to note that direct comparison between studies can be challenging due to differences in study populations, analytical methods, and the specific congeners measured.
Interactive Data Table: Levels of Select Pentachlorobiphenyls in Human Tissues
This table is for illustrative purposes and represents a synthesis of findings from multiple sources. Actual values can vary widely.
| PCB Congener | Tissue/Fluid | Population | Reported Concentration Range | Key Findings |
| PCB 118 (2,3',4,4',5-Pentachlorobiphenyl) | Serum | U.S. General Population (NHANES) | Varies by survey year | Commonly detected congener in biomonitoring studies. epa.gov |
| PCB 118 (2,3',4,4',5-Pentachlorobiphenyl) | Brain (postmortem) | Greenland | Detected in a high percentage of samples. nih.govacs.org | One of the most abundant congeners in the brain. nih.govacs.org |
| PCB 95 (2,2',3,5',6-Pentachlorobiphenyl) | Brain (postmortem) | United States | Not detected to 0.14 ng/g | Low detection frequency (3%). nih.gov |
| Sum of PCBs | Breast Milk | Women near contaminated site | Elevated levels | Highlights the potential for high localized exposure. harvard.edu |
Interpretation of Biomonitoring Data using Biomonitoring Equivalents (BMEs)
Biomonitoring data, which provides information on the internal dose of a chemical in the body, needs to be interpreted in a public health context. aimspress.com Biomonitoring Equivalents (BMEs) are a valuable tool for this purpose. canada.canih.gov A BME is the concentration of a chemical or its metabolite in a biological medium (e.g., blood or urine) that is consistent with an existing health-based exposure guidance value, such as a Reference Dose (RfD) or a Tolerable Daily Intake (TDI). aimspress.comnih.gov
The process of deriving a BME involves several steps:
Identifying a relevant health-based guidance value. canada.ca
Using pharmacokinetic data to relate the external dose (the guidance value) to an internal concentration in a specific biological matrix. canada.ca
BMEs provide a screening tool to help public health officials and researchers determine whether the levels of a chemical found in a population are of potential concern. If the measured biomonitoring levels are below the BME, it suggests that the exposure is unlikely to pose a significant health risk, based on current scientific understanding. Conversely, if levels exceed the BME, it may indicate a need for further investigation and potentially risk management actions.
While BMEs have been developed for several environmental contaminants, the development of BMEs for the complex class of PCBs has been challenging due to the large number of congeners, each with different toxicological properties. aimspress.com However, efforts have been made to derive BMEs for dioxin-like compounds, which include some PCB congeners. canada.ca The development of congener-specific BMEs for pentachlorobiphenyls would be a valuable asset for interpreting the vast amount of biomonitoring data available from national and global programs.
Exposure Pathways and Sources of Pentachlorobiphenyls
Dietary Exposure (e.g., Contaminated Food and Breast Milk)
For the general population, the primary route of exposure to PCBs is through the diet. nih.govnih.gov Because PCBs are persistent and bioaccumulate in the food chain, they are found in various food products, particularly those high in fat. ca.govnih.gov
Common dietary sources of PCBs include:
Fatty fish: Fish, especially those from contaminated waters, can accumulate significant levels of PCBs. ca.gov
Meat and dairy products: PCBs can be found in the fat of meat and in dairy products. ca.gov
Breast milk is another significant source of exposure for infants. nih.govharvard.edunih.gov Because PCBs accumulate in body fat, they are transferred from the mother to the infant through breast milk. nih.gov While breast milk is the ideal source of nutrition for infants, the presence of contaminants like PCBs is a public health concern. nih.govnih.gov Studies have shown that the concentration of PCBs in breast milk can be influenced by the mother's dietary habits and her cumulative exposure over her lifetime. mdpi.com The duration of breastfeeding also impacts the infant's total exposure. nih.gov
The U.S. Food and Drug Administration (FDA) has established tolerances for PCBs in various food products to limit dietary exposure. epa.gov
Legacy vs. Unintentionally Produced Pentachlorobiphenyls
The sources of pentachlorobiphenyls in the environment can be categorized as either "legacy" or "unintentionally produced."
Legacy PCBs refer to the commercial mixtures of PCBs, such as Aroclors, that were manufactured and used extensively before their production was banned in the late 1970s. acs.orgunitedchem.com These legacy PCBs were used in a wide range of industrial applications, including:
Electrical transformers and capacitors acs.org
Hydraulic fluids acs.org
Plasticizers in paints, caulking, and plastics acs.orgunitedchem.com
Although no longer produced, these legacy PCBs persist in the environment and continue to be a source of human exposure through the slow release from old equipment and contaminated sites. unitedchem.com
Unintentionally Produced PCBs (UP-PCBs) , also referred to as inadvertent PCBs (iPCBs), are PCBs that are not intentionally manufactured but are generated as byproducts in various industrial processes. epa.govunitedchem.comnih.gov A significant source of UP-PCBs is the manufacturing of certain pigments and dyes. acs.orgunitedchem.comnih.gov For example, some diarylide yellow pigments have been found to contain PCB-11 (3,3'-dichlorobiphenyl). epa.gov Other industrial processes that can unintentionally produce PCBs include the manufacturing of titanium dioxide and certain chemical syntheses involving chlorinated compounds. unitedchem.comnih.gov
The congener profiles of UP-PCBs can differ from those of legacy Aroclor mixtures. nih.gov The ongoing production and release of UP-PCBs represent a continuing source of PCB contamination in the environment and a pathway for human exposure. nih.govnih.gov
Occupational Exposure to Pentachlorobiphenyls
Workers in industries that manufactured or used PCB-containing equipment, such as electrical capacitors and transformers, experienced exposures that were substantially higher than the general population, with some studies indicating levels 10 to 1,000 times greater. nih.gov These exposures were to complex mixtures of PCBs, and the specific congener patterns in human tissues reflect a combination of the exposure source and the differential metabolism and retention of individual congeners. nih.gov
The Occupational Safety and Health Administration (OSHA) has established Permissible Exposure Limits (PELs) for PCB mixtures based on their percentage of chlorine content. For PCBs with a 54% chlorine content by mass, which includes pentachlorobiphenyls, the PEL is 0.5 milligrams per cubic meter (mg/m³) as a time-weighted average over an 8-hour workday. cdc.gov This standard applies to the mixture as a whole and not to individual congeners like PCB 125. The National Institute for Occupational Safety and Health (NIOSH) recommends limiting exposure to the lowest feasible concentration, with a recommended exposure limit (REL) of 1.0 microgram per cubic meter (µg/m³) for all PCBs. cdc.govepa.gov
The lack of specific occupational exposure data for PCB 125 is highlighted by analytical challenges; one historical study noted the use of a different pentachlorobiphenyl isomer as a substitute for analytical quantification due to the unavailability of a pure standard for PCB 125. researchgate.net This underscores the historical and ongoing difficulties in assessing exposure to less common individual congeners in occupational settings.
Epidemiological Studies and Health Outcomes Associated with Pentachlorobiphenyl Exposure
Epidemiological research on the health effects of PCBs is extensive; however, studies focusing specifically on this compound (PCB 125) are virtually nonexistent. The vast majority of human health studies have examined exposures to commercial PCB mixtures or have measured a panel of the most common and abundant congeners found in human tissues. Therefore, the health outcomes discussed below are generally associated with exposure to PCBs as a class or to specific, more well-studied pentachlorobiphenyls.
Associations with Neurodevelopmental Disorders (e.g., ASD, ADHD)
There is a growing body of evidence suggesting a link between developmental exposure to PCBs and an increased risk of neurodevelopmental disorders (NDDs) such as Autism Spectrum Disorder (ASD) and Attention-Deficit/Hyperactivity Disorder (ADHD). nih.gov These associations are typically linked to total PCB exposure or to specific groups of congeners, with no studies to date establishing a direct link between PCB 125 and these conditions.
Preclinical studies have shown that certain PCB congeners can interfere with critical neurodevelopmental processes. For instance, some non-dioxin-like PCBs, such as PCB 95, have been found to alter dendritic arborization, a fundamental process in establishing neuronal connectivity. escholarship.org Disruptions in this process are implicated in the pathology of NDDs. escholarship.org Animal studies have also demonstrated that developmental exposure to PCB mixtures like Aroclor 1254 can lead to behavioral deficits, including hyperactivity and learning and memory impairments. nih.gov
Reproductive Health Outcomes
Exposure to PCBs has been associated with a range of adverse reproductive health outcomes in both males and females. As with other health endpoints, the available research focuses on PCB mixtures and other specific congeners, with a lack of data for PCB 125.
In females, some studies have linked higher PCB exposure to reduced fertility and a longer time to pregnancy. escholarship.org One cohort study found that higher maternal serum concentrations of total PCBs were associated with a significant decrease in the number of lifetime pregnancies. nih.gov Exposure to PCBs during pregnancy has also been linked to a modest decrease in gestational length. researchgate.net
In males, intrauterine exposure to certain PCBs, such as PCB 118, has been shown in animal models to cause morphological changes in the seminiferous tubules and increase the rate of sperm deformities in offspring. ca.govepa.gov Some human studies have also suggested a link between PCB exposure and reduced sperm motility.
Long-term Health Surveillance and Cohort Studies
Long-term health surveillance and cohort studies are crucial for understanding the chronic health effects of persistent pollutants like PCBs. Several large-scale cohort studies have been established, including those involving capacitor manufacturing workers and the general population through programs like the National Health and Nutrition Examination Survey (NHANES). ewg.orgvin.com
These studies typically analyze for a suite of the most common PCB congeners found in human serum, such as PCBs 118, 138, 153, and 180. core.ac.uk Data specific to this compound (PCB 125) is rarely reported, suggesting it is not typically found in high concentrations in the general population or is not routinely included in analytical panels.
One of the few instances where PCB 125 has been specifically measured is in studies conducted by the Environmental Working Group (EWG). In a compilation of biomonitoring studies, PCB-125 was detected in a subset of the individuals tested.
| Study Population | Number of People Tested | Number of People with Detections | Geometric Mean Concentration (ng/g lipid weight in blood serum) |
|---|---|---|---|
| EWG/Commonweal Studies | 26 | 14 | 0.00285 |
This limited detection in a small cohort suggests that while exposure to PCB 125 does occur, its prevalence and concentration in the general population may be low compared to other more widely studied congeners. The lack of comprehensive data from larger, long-term cohort studies prevents a thorough assessment of its long-term health risks.
Q & A
Basic Research Questions
Q. How can researchers identify and quantify 2,3',4',5',6-Pentachlorobiphenyl in environmental samples using GC-MS?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the primary method. Key parameters include:
- Column selection : Use a high-resolution capillary column (e.g., DB-5MS) to separate PCB congeners.
- Ion monitoring : Target the molecular ion cluster m/z 326 (for pentachlorinated biphenyls) and confirmation ions m/z 184 and 254 for specificity .
- Quantitation : Employ isotope dilution with deuterated internal standards (e.g., 2,3,4,5,6-Pentachlorobiphenyl-2',3',4',5',6'-d5) to correct for matrix effects .
- Calibration : Prepare standards in isooctane at concentrations ranging from 1–100 µg/mL, ensuring congener purity >98% .
Q. What challenges arise in isolating this compound from other PCB congeners in analytical mixtures?
- Methodological Answer : Co-elution with structurally similar congeners (e.g., PCB 118 or PCB 110) is common. Mitigation strategies include:
- Multidimensional GC : Utilize dual columns (e.g., non-polar + chiral phases) to enhance separation .
- Mass spectral deconvolution : Apply software algorithms to resolve overlapping peaks by comparing fragment ion ratios .
- Validation : Cross-check results with certified reference materials (e.g., DRE-L20012500IO) to confirm specificity .
Advanced Research Questions
Q. How does the chlorine substitution pattern of this compound influence its interaction with cytochrome P450 enzymes?
- Methodological Answer : The meta and para chlorine positions hinder enzymatic oxidation. Key approaches include:
- In vitro assays : Incubate the compound with recombinant CYP2A6 or CYP2B6 isoforms and monitor hydroxylated metabolites via LC-MS/MS .
- Knockout models : Compare metabolite profiles in wildtype vs. Cyp2abfgs-null mice to identify enzyme-specific pathways .
- Docking simulations : Use molecular modeling (e.g., AutoDock Vina) to predict binding affinities based on steric hindrance from chlorine atoms .
Q. What methodologies are used to determine enantiomer-specific accumulation of this compound in biota?
- Methodological Answer : Atropisomer resolution requires:
- Chiral chromatography : Use β-cyclodextrin-based columns to separate enantiomers, validated via circular dichroism .
- Stable isotope tracers : Administer deuterated enantiomers to track atropselective disposition in tissues .
- Field studies : Measure enantiomeric fractions (EFs) in fish liver using enantiomer-specific HRMS, comparing polluted vs. reference sites .
Q. How can researchers reconcile discrepancies in environmental persistence data between laboratory and field studies?
- Methodological Answer : Address contradictions via:
- Half-life modeling : Combine lab-derived degradation rates (e.g., photolysis in UV reactors) with field data on sediment burial depth and organic carbon content .
- Microcosm experiments : Simulate environmental conditions (e.g., microbial consortia, temperature gradients) to bridge lab-field gaps .
- Meta-analysis : Use multivariate regression to identify covariates (e.g., pH, dissolved oxygen) that explain variability in persistence .
Data Contradiction Analysis
Q. How to resolve conflicting toxicity data for this compound across in vitro and in vivo studies?
- Methodological Answer :
- Dose normalization : Adjust for bioavailability differences (e.g., protein binding in serum vs. cell culture media) .
- Omics integration : Compare transcriptomic profiles from exposed cell lines and animal liver tissues to identify conserved pathways .
- Benchmark dose (BMD) modeling : Apply probabilistic BMD analysis to harmonize effect thresholds across studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
